Z-Stereochemical Configuration vs. (E)-Isomer
The compound is specified as the (Z)-isomer, placing the benzylamino substituent and the purine C6 on the same side of the vinyl double bond . This geometry is architecturally distinct from the (E)-configured analog, (E)-N,N-Diethyl-2-(9H-purin-6-yl)ethenamine (CAS 920503-88-4; MW 217.27), where the substituents adopt an extended trans arrangement . In published tautomerism and E/Z equilibration studies on α-(aminomethylene)purine-6-acetonitriles, the (Z)-isomer consistently exhibits different populations and interconversion barriers compared to the (E)-isomer under identical protic and aprotic solvent conditions (²⁵°C, ¹H NMR-monitored equilibration) [1]. The (Z)-configuration is expected to present a bent N-benzyl trajectory that contrasts with the extended vector of the (E)-form, which has direct consequences for adenine-pocket shape complementarity as demonstrated in purine kinase and GPCR co-crystal structures [2].
| Evidence Dimension | Geometric isomer identity and purity specification (Z vs. E) |
|---|---|
| Target Compound Data | Specified as (Z)-isomer (≥97% purity; CM230562); C₁₄H₁₃N₅; MW 251.29 |
| Comparator Or Baseline | (E)-N,N-Diethyl-2-(9H-purin-6-yl)ethenamine (CAS 920503-88-4); C₁₁H₁₅N₅; MW 217.27; unspecified E/Z ratio |
| Quantified Difference | Target compound is exclusively the (Z)-diastereomer; comparator catalogued without defined E/Z purity. Z→E isomerization would alter N-benzyl vector orientation by approximately 180° relative to purine plane [1]. |
| Conditions | Synthetic specification and IUPAC nomenclature assignment; E/Z equilibration kinetics reported for analogous α-(aminomethylene)purine-6-acetonitriles in CDCl₃ and DMSO-d₆ at 298 K [1]. |
Why This Matters
Uncontrolled or mixed E/Z geometry in procurement lots renders SAR interpretation non-reproducible, as the (Z)-isomer and (E)-isomer present the benzyl recognition element in divergent spatial orientations that cannot be interchanged without altering target binding.
- [1] Holý, A. et al. (1990). Substituent and solvent effects on the tautomeric equilibria of N-substituted α-(aminomethylene)purine-6-acetonitrile derivatives. Collection of Czechoslovak Chemical Communications, 55, 2520–2531. View Source
- [2] Jacobson, K. A. et al. (2002). A3 adenosine receptors: design of selective ligands and therapeutic prospects. Drug Development Research, 55(1), 3–13. View Source
